molecular formula C20H22FN2O+ B14968057 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium

Cat. No.: B14968057
M. Wt: 325.4 g/mol
InChI Key: CHEOADNODASKGW-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium is a complex organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a phenyl group attached to an imidazoazepin ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium typically involves multi-step organic reactions. One common method involves the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate is then cyclized with a suitable reagent, such as acetic anhydride, to form the imidazoazepin ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the imidazoazepin ring system with different functional groups, such as carbonyl, alkyl, and aryl groups .

Scientific Research Applications

3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H22FN2O+

Molecular Weight

325.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-1-phenyl-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol

InChI

InChI=1S/C20H22FN2O/c21-17-12-10-16(11-13-17)20(24)15-22(18-7-3-1-4-8-18)19-9-5-2-6-14-23(19)20/h1,3-4,7-8,10-13,24H,2,5-6,9,14-15H2/q+1

InChI Key

CHEOADNODASKGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=[N+](CC1)C(CN2C3=CC=CC=C3)(C4=CC=C(C=C4)F)O

Origin of Product

United States

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